molecular formula C19H15NO4S B14590970 2-(Methylsulfanyl)-1,5-diphenyl-1H-pyrrole-3,4-dicarboxylic acid CAS No. 61505-53-1

2-(Methylsulfanyl)-1,5-diphenyl-1H-pyrrole-3,4-dicarboxylic acid

Katalognummer: B14590970
CAS-Nummer: 61505-53-1
Molekulargewicht: 353.4 g/mol
InChI-Schlüssel: YRDCFCZNMBRPGM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(Methylsulfanyl)-1,5-diphenyl-1H-pyrrole-3,4-dicarboxylic acid is a complex organic compound characterized by its unique structure, which includes a pyrrole ring substituted with methylsulfanyl and diphenyl groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methylsulfanyl)-1,5-diphenyl-1H-pyrrole-3,4-dicarboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 1,4-diketones with amines in the presence of a catalyst can lead to the formation of pyrrole derivatives .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can enhance the efficiency of the production process . Additionally, purification methods like recrystallization and chromatography are employed to obtain the desired compound in its pure form.

Wirkmechanismus

The mechanism by which 2-(Methylsulfanyl)-1,5-diphenyl-1H-pyrrole-3,4-dicarboxylic acid exerts its effects involves its interaction with molecular targets and pathways. The compound can bind to specific enzymes or receptors, altering their activity and leading to downstream effects. For example, it may inhibit certain enzymes by binding to their active sites, thereby modulating metabolic pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds include other pyrrole derivatives with different substituents, such as 2-methylsulfanyl-1,4-dihydropyrimidines and 2-methylsulfanyl-6-polyfluoroalkyl-pyrimidin-4-ones .

Uniqueness

What sets 2-(Methylsulfanyl)-1,5-diphenyl-1H-pyrrole-3,4-dicarboxylic acid apart is its specific combination of functional groups, which confer unique chemical and biological properties. This makes it particularly valuable in research applications where these properties are advantageous .

Eigenschaften

CAS-Nummer

61505-53-1

Molekularformel

C19H15NO4S

Molekulargewicht

353.4 g/mol

IUPAC-Name

2-methylsulfanyl-1,5-diphenylpyrrole-3,4-dicarboxylic acid

InChI

InChI=1S/C19H15NO4S/c1-25-17-15(19(23)24)14(18(21)22)16(12-8-4-2-5-9-12)20(17)13-10-6-3-7-11-13/h2-11H,1H3,(H,21,22)(H,23,24)

InChI-Schlüssel

YRDCFCZNMBRPGM-UHFFFAOYSA-N

Kanonische SMILES

CSC1=C(C(=C(N1C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.